molecular formula C15H26N4O B5367310 ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine

Cat. No. B5367310
M. Wt: 278.39 g/mol
InChI Key: GOEYXOHIPZPBPK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine selectively targets the mutated form of EGFR, which is present in NSCLC patients with T790M mutations. By inhibiting the activity of this mutated protein, this compound prevents cancer cell growth and proliferation. The drug has a higher affinity for the mutated form of EGFR compared to the wild-type form, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the mutated form of EGFR, which reduces the risk of off-target effects. The drug has a long half-life, which allows for once-daily dosing and improves patient compliance. This compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine is a highly selective and potent inhibitor of EGFR T790M mutations, which makes it an attractive candidate for preclinical and clinical studies. The drug has been shown to have a favorable safety profile and can be administered orally, which simplifies dosing and reduces the need for invasive procedures. However, the high cost of this compound may limit its availability for some research institutions.

Future Directions

Several future directions for the use of ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine in cancer treatment have been proposed. These include investigating the drug's potential use in combination with other targeted therapies, exploring its activity in other cancer types, and developing strategies to overcome resistance to this compound. Additionally, the development of more affordable and accessible versions of this compound may expand its use in cancer research and treatment.
Conclusion:
This compound is a promising third-generation EGFR TKI used in the treatment of NSCLC patients with T790M mutations. The drug has a high degree of selectivity and potency, with a favorable safety profile and long half-life. Future research directions include investigating the drug's potential use in combination with other therapies and exploring its activity in other cancer types. The development of more affordable and accessible versions of this compound may expand its use in cancer research and treatment.

Synthesis Methods

The synthesis of ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine involves the reaction of 4-(4-ethyl-1H-pyrazol-5-yl)piperidine with (S)-N-Boc-3-hydroxy-1-aminobutane, followed by deprotection of the Boc group to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. The drug has shown promising results in inhibiting cancer cell growth and improving patient outcomes. This compound has also been investigated for its potential use in other cancer types, such as breast cancer and head and neck cancer.

properties

IUPAC Name

(2S)-2-amino-1-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-3-5-13(16)15(20)19-8-6-12(7-9-19)14-11(4-2)10-17-18-14/h10,12-13H,3-9,16H2,1-2H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYXOHIPZPBPK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)C2=C(C=NN2)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N1CCC(CC1)C2=C(C=NN2)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.